molecular formula C14H12N2OS B1348874 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 17537-74-5

5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Katalognummer: B1348874
CAS-Nummer: 17537-74-5
Molekulargewicht: 256.32 g/mol
InChI-Schlüssel: GFJWIHBNRAJRJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound built on the thieno[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry recognized as a bioisostere of quinazolines and natural nitrogenous bases . This scaffold is a versatile pharmacophore, and derivatives are extensively investigated for their potential in developing novel therapeutic agents . Research on thienopyrimidine analogs has revealed promising biological activities, including potent and selective inhibition of Helicobacter pylori , where lead compounds in this class have been identified to target the NuoD subunit of the bacterial respiratory complex I . Furthermore, structurally similar thieno[2,3-d]pyrimidin-4(3H)-one derivatives have demonstrated notable fungicidal activities against various fungi, such as Botrytis cinerea , and potent anti-proliferative effects in vitro models of breast cancer, including MCF-7 and MDA-MB-231 cell lines . The compound's structure, featuring a 2,4-dimethylphenyl substituent, contributes to its unique physicochemical properties and interaction with biological targets, making it a valuable chemical tool for hit-to-lead optimization and structure-activity relationship (SAR) studies . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the compound's suitability, identity, and purity for their intended research application.

Eigenschaften

IUPAC Name

5-(2,4-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-8-3-4-10(9(2)5-8)11-6-18-14-12(11)13(17)15-7-16-14/h3-7H,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJWIHBNRAJRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC3=C2C(=O)NC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601210147
Record name 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641686
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

17537-74-5
Record name 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17537-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of substituted 2-aminothiophenes and 2-chloropyrimidines as starting materials. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to promote cyclization, leading to the formation of the desired thienopyrimidine product.

Industrial Production Methods

Industrial production of 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyrimidine derivatives.

    Substitution: Formation of substituted thienopyrimidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

While a comprehensive overview of the applications of "5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one" is not available within the provided search results, the results do offer some insight into the uses of related compounds and derivatives.

Related Compounds and Applications

  • Thienopyrimidines and Anticancer Activity Several drugs with a pyrimidine nucleus are effective anticancer agents . One study evaluated compounds with a pyrimidine nucleus for in vitro anticancer activity against 60 cell lines. One compound, 1c , showed broad-spectrum anticancer activity against nine cancerous subpanels and high selectivity towards leukemia. It also showed comparable activity to Duvelisib against PI3Kδ, arrested cell cycle at the S phase, increased apoptosis in HL60 and leukemia SR cells, triggered apoptosis by activating caspase 3, Bax, P53 and suppressing Bcl 2, and revealed a good safety profile against human normal lung fibroblast cell line (WI-38 cells) .
  • Thieno[2,3-d]pyrimidine-2,4-diones as GnRH Antagonists Thieno[2,3-d]pyrimidine-2,4-diones have been explored as a base for creating GnRH antagonists . Compound 3 showed high potency at both human and monkey GnRH-R receptor and demonstrated comparable in vivo efficacy to compound 2 .
  • Other Heterocyclic Derivatives with Biological Activity Various N-heterocycles, including thiazolidinone and thiadiazole derivatives, have demonstrated antiviral activities . Some compounds showed greater efficacy, inhibiting the activity of NS5B RNA polymerase . Certain compounds exhibited remarkable anti-HIV-RT activity .

Specific Compound Information

  • 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one This specific compound is available for purchase from chemical suppliers . One supplier provides the compound as a solid with a molecular formula of C14H12N2OS .
  • 3,4-Dimethylphenyl 5-(4-methylphenyl)thieno(2,3-d)pyrimidin-4-yl ether This related compound is also available for purchase .
  • 2-(4-Hydroxy-3,5-dimethylphenyl)-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one This compound has a molecular formula of C18H19N3O2S and a molecular weight of 341.43 .

Wirkmechanismus

The mechanism of action of 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in critical biological pathways, leading to the disruption of cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity. This inhibition can result in the suppression of microbial growth or the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Pharmacological Profiles

  • Anticancer Activity : Derivatives like 5-(4-Bromophenyl) and fused tricyclic analogs (e.g., tetrahydrobenzo derivatives) show selective inhibition of VEGFR-2 and SIRT2, crucial for neuroprotection and cancer therapy .
  • Antimicrobial Activity : The 5,6-dimethyl derivative exhibits moderate efficacy, while 2-mercapto analogs (e.g., 5-(2-furyl)-2-mercapto) show enhanced binding to bacterial targets .
  • Antihyperlipaemic Activity : The target compound and its chloromethyl-tetrahydrobenzo analog (Compound 5 in ) demonstrate significant triglyceride reduction, rivaling clofibrate.

Molecular Docking and Target Affinity

  • VEGFR-2 Inhibition: Hybrid derivatives combining thieno[2,3-d]pyrimidin-4(3H)-one with 1,3,4-oxadiazole moieties show strong binding to the kinase domain, with hydrophobic tails enhancing allosteric interactions .
  • SIRT2 Inhibition : Tricyclic analogs with azepine fragments exhibit improved melanin synthesis modulation, suggesting substituent-driven conformational changes .

Key Research Findings

Substituent Position Matters :

  • Electron-withdrawing groups (e.g., Br, F) at the para position enhance anticancer activity .
  • Methyl groups at C5 and C6 improve antimicrobial efficacy but reduce solubility .

Synthetic Efficiency :

  • One-pot methods using FeCl3-SiO2 or POCl3 reduce purification steps, enabling rapid library generation .

Biologische Aktivität

5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H16N2OS2
  • Molecular Weight : 316.44 g/mol
  • CAS Number : 565198-73-4

Biological Activity Overview

The biological activity of 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been investigated in various contexts, including antiviral, anticancer, and antibacterial properties. Below are key findings from recent studies.

Antiviral Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit promising antiviral properties. For example:

  • Inhibition of HIV : Certain derivatives demonstrated significant anti-HIV activity with low cytotoxicity. The half-maximal effective concentration (EC50) values for some compounds in this class were reported as low as 0.26 μM, indicating high potency against viral replication .
  • Mechanism of Action : The mechanism often involves the inhibition of viral enzymes such as reverse transcriptase and integrase, crucial for viral replication .

Anticancer Activity

Several studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives:

  • Cell Line Studies : In vitro studies show that compounds similar to 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative showed an IC50 value of 0.3 μM against acute lymphoblastic leukemia (ALL) cells .
  • Mechanisms : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

Antibacterial Activity

The compound has also shown potential antibacterial properties:

  • Targeting Helicobacter pylori : Thienopyrimidine derivatives have been evaluated for their effectiveness against H. pylori, a common gastric pathogen. Certain analogs demonstrated high potency with acceptable toxicity profiles .

Case Studies and Research Findings

StudyFindingsActivity
Evaluation of thienopyrimidine derivatives against H. pyloriHigh potency with acceptable cytotoxicity
Anti-HIV activity assessmentEC50 values as low as 0.26 μM
Cytotoxicity in cancer cell linesIC50 = 0.3 μM in ALL cells

Q & A

Q. Q1: What are the common synthetic routes for preparing 5-arylthieno[2,3-d]pyrimidin-4(3H)-one derivatives, and how are yields optimized?

A1: The classical approach involves cyclization of 2-amino-4-arylthiophene-3-carbonitrile derivatives with formic acid under reflux (16–18 hours), yielding ~85% pure product (m.p. 205–208°C) after cooling and washing . Alternative methods include using formamide or Vilsmeier–Haack reagent (DMF-POCl₃) at room temperature or reflux, achieving high yields (≥80%) with reduced reaction times (3–6 hours) . Optimization focuses on solvent choice (e.g., formic acid vs. formamide), temperature control, and purification via recrystallization to minimize byproducts.

Q. Q2: Which analytical techniques are critical for characterizing thieno[2,3-d]pyrimidin-4(3H)-one derivatives?

A2: Key techniques include:

  • Melting point analysis (e.g., 214–256°C for substituted derivatives) .
  • IR spectroscopy to confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and NH/OH stretches (~3200–3400 cm⁻¹) .
  • ¹H/¹³C NMR to verify aromatic proton environments (δ 6.8–8.2 ppm) and substituent integration .
  • Mass spectrometry for molecular ion confirmation.

Advanced Synthesis and Regioselectivity

Q. Q3: How can regioselectivity be controlled during functionalization of the thieno[2,3-d]pyrimidin-4(3H)-one core?

A3: Regioselective substitution at position 2 or 5 is achieved via nucleophilic displacement of 4-chloro intermediates (e.g., using NaHS or Lawsan reagent) . For example, 4-chlorothieno[2,3-d]pyrimidine reacts with NaHS to yield 4-thione derivatives (≥70% yield) . Steric and electronic effects of substituents (e.g., 2,4-dimethylphenyl) further guide reactivity .

Q. Q4: What strategies improve scalability for multistep syntheses of this compound?

A4: One-pot protocols reduce purification steps. For instance, coupling 2-aminothiophene-3-carbonitriles with formamide in refluxing ethanol eliminates intermediate isolation, achieving >80% yield . Catalytic hydrogenation (e.g., Pd/C) for nitro group reduction and microwave-assisted cyclization are also scalable .

Pharmacological Evaluation

Q. Q5: How is the anticancer activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives evaluated experimentally?

A5: Standard assays include:

  • MTT/Proliferation assays against cancer cell lines (e.g., HepG2, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition studies (e.g., VEGFR-2 or DHFR) via fluorescence-based kinetic assays .
  • Molecular docking (e.g., using OpenEye Software) to predict binding modes to target proteins like tyrosinase or 5-HT1A receptors .

Q. Q6: How do structural modifications (e.g., 1,3,4-oxadiazole hybrids) enhance biological activity?

A6: Hybridization with 1,3,4-oxadiazole improves solubility and target affinity. For example, replacing the 2,4-dimethylphenyl group with a 1,3,4-oxadiazole spacer increases VEGFR-2 inhibition (IC₅₀ < 1 µM) by occupying the kinase hinge region . Substituents like 3,4,5-trimethoxyphenyl enhance tyrosinase inhibition (Ki ~50 nM) via hydrophobic interactions .

Data Analysis and Contradictions

Q. Q7: How should researchers resolve discrepancies in reported enzyme inhibition data (e.g., DHFR vs. TS inhibition)?

A7: Contradictions arise from assay conditions (e.g., pH, cofactors) or structural promiscuity. Cross-validate using:

  • Isozyme-specific assays (e.g., human vs. bacterial DHFR) .
  • Crystallography to confirm binding poses (e.g., DFG motif occupancy in kinases) .
  • SAR studies to isolate critical pharmacophores (e.g., 2-amino vs. 2-thio groups) .

Q. Q8: Why do molecular docking predictions sometimes conflict with experimental IC₅₀ values?

A8: Limitations include:

  • Static vs. dynamic binding : Docking assumes rigid protein structures, while MD simulations reveal conformational flexibility .
  • Solvent effects : Explicit solvent models improve accuracy but require computational resources .
  • Protonation states : Incorrect tautomer assignments (e.g., enol vs. keto forms) skew results .

Toxicological and Safety Profiling

Q. Q9: What methodologies assess the safety of thieno[2,3-d]pyrimidin-4(3H)-one derivatives?

A9: Standard protocols include:

  • Ames test for mutagenicity.
  • hERG inhibition assays to evaluate cardiac toxicity.
  • In vitro hepatotoxicity screening (e.g., HepG2 cell viability).
    Refer to safety data sheets (SDS) for handling guidelines (e.g., CAS 14080-55-8) .

Q. Q10: How reliable are in silico toxicity predictions for this compound class?

A10: Tools like ProTox-II or ADMET Predictor™ provide preliminary insights but require experimental validation. For example, predicted CYP450 interactions may not correlate with in vitro microsomal assays .

Advanced Mechanistic Studies

Q. Q11: What techniques elucidate the mechanism of tyrosinase inhibition by 2-substituted derivatives?

A11: Combine:

  • Kinetic studies (Lineweaver-Burk plots) to identify inhibition type (competitive/uncompetitive).
  • Spectrophotometric monitoring of dopachrome formation.
  • Docking simulations to map interactions with Cu²⁺ active sites .

Q. Q12: How can researchers validate the dual inhibition of TS and DHFR by thieno[2,3-d]pyrimidin-4(3H)-one analogs?

A12: Use:

  • Enzyme-coupled assays (e.g., TS activity via dUMP → dTMP conversion).
  • Folinate rescue experiments to confirm DHFR dependency in cell cultures .
  • X-ray co-crystallography of inhibitor-enzyme complexes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.